Phenthoate

Content Navigation

Stored grain pests degrade malathion rapidly via glutathione reductase, causing treatment failure. Phenthoate's dithiophosphate structure resists this enzymatic breakdown, extending residual activity. - Resists degradation: 1-2% annual loss vs. rapid malathion breakdown. - Higher lipophilicity (Log P 3.69) enhances cuticular penetration. - High-purity (>95%) avoids carboxylesterase inhibition, ensuring selective mammalian safety. Ideal for rice planthoppers, stem borers, and mosquito control without chlorpyrifos regulatory risks.

CAS Number

Product Name

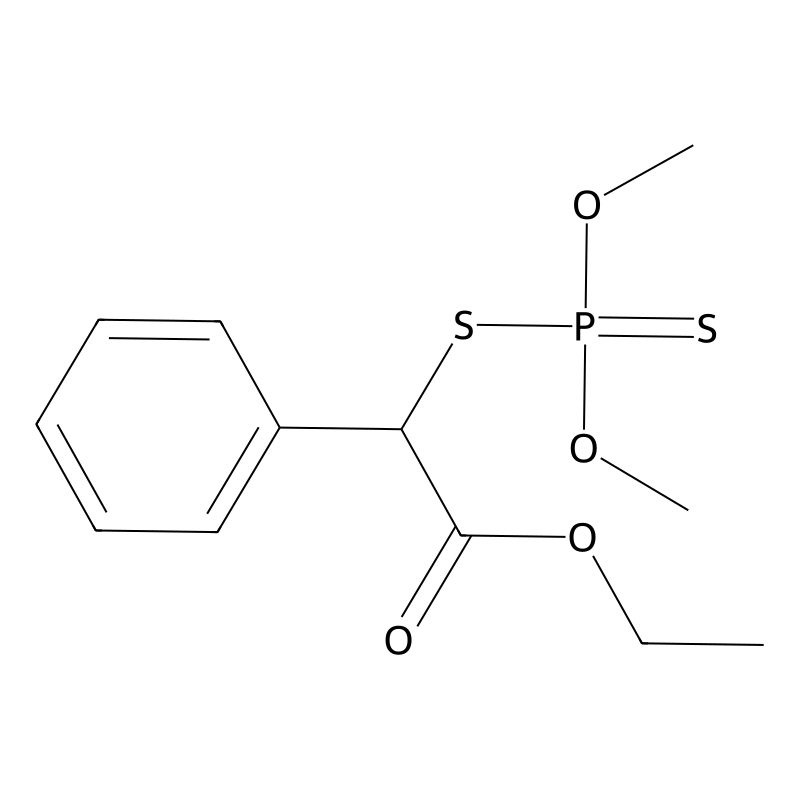

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

11 MG/L WATER @ 24 °C

Miscible in all proportions with methanol, ethanol, benzene, xylene, acetone, cyclohexanone, methylcellosolve, carbon tetrachloride and carbon disulfide, ethyl ether, dioxane, and cyclohexane

Soluble in aromatic hydrocarbons, ketones, alcohols, chloroform, and carbon tetrachloride. Barely soluble in ... petroleum ether.

Synonyms

Canonical SMILES

Purity

Package Size

Phenthoate is a broad-spectrum organophosphate insecticide and acaricide characterized by a dithiophosphate core and an ethyl mandelate moiety. With an experimental Log P of 3.69 and a water solubility of 11 mg/L at 25 °C, it exhibits moderate lipophilicity that facilitates effective cuticular penetration in target pests [1]. It is primarily procured for agricultural and vector control applications, particularly in rice cultivation and mosquito management. Phenthoate acts via acetylcholinesterase inhibition, but its selective toxicity relies on rapid hydrolysis by carboxylesterases in mammals. For industrial buyers, the compound represents a critical middle-ground active ingredient: it offers higher environmental persistence and lipophilicity than malathion, while avoiding the severe regulatory restrictions and high mammalian toxicity associated with chlorpyrifos or dimethoate [2].

Research Fit

Technical racemic mixture; bioactivity driven by (R)-enantiomer affinity for AChE.

Decoupled AChE inhibition and toxicity profile supports selective toxicity research.

May support enantioselective neurotoxicity, residue dissipation, and metabolism studies.

Substituting phenthoate with its closest structural analog, malathion, often fails in field and storage applications due to malathion's lower lipophilicity and higher susceptibility to enzymatic degradation. For instance, in post-harvest grain protection, plant-derived glutathione reductase degrades malathion much more rapidly than phenthoate, reducing malathion's residual efficacy [1]. Conversely, substituting phenthoate with more potent organophosphates like chlorpyrifos or dimethoate introduces severe regulatory compliance risks and applicator hazards; dimethoate exhibits a human case fatality rate over three times higher than phenthoate [2]. Furthermore, phenthoate's safety profile is highly purity-dependent—impurities in low-grade generic formulations inhibit the very carboxylesterases responsible for mammalian detoxification, drastically increasing acute toxicity[3]. Therefore, precise procurement of high-purity phenthoate cannot be generically swapped without compromising either residual efficacy or safety compliance.

Substitution Risk

Generic organophosphates lack defined (R)/(S) ratio; AChE inhibition may shift significantly with stereochemical composition.

Phenthoate's toxicity/inhibition relationship is not replicated by fenitrothion, diazinon, or methyl parathion; field-performance prediction may not transfer.

Biphasic dissipation on citrus and longer residue on peach differ from chlorfenapyr or carbophenothion; residual control window may require crop-specific review.

References

- [1] Yoshii, K., et al. (2000). Degradation of Malathion and Phenthoate by Glutathione Reductase in Wheat Germ. Journal of Agricultural and Food Chemistry, 48(6), 2483-2487.

- [2] Dawson, A. H., et al. (2010). Acute Human Lethal Toxicity of Agricultural Pesticides: A Prospective Cohort Study. PLoS Medicine, 7(10), e1000357.

- [3] FAO/WHO (1980). Pesticide residues in food: 1980 evaluations. 531. Phenthoate.

Impact of Technical Purity on Mammalian Toxicity and Handling Safety

The selective safety of phenthoate relies on rapid detoxification by mammalian carboxylesterases. However, impurities in lower-grade technical material inhibit these enzymes, drastically altering the compound's safety profile. Evaluations of technical phenthoate demonstrate that a highly purified sample (98.5%) exhibits a rat oral LD50 of 4,728 mg/kg [1]. In contrast, as purity decreases to 61.2%, the LD50 plummets to 77.7 mg/kg [1]. This extreme sensitivity to impurity profiles makes the procurement of high-purity technical phenthoate critical for maintaining applicator safety and regulatory compliance.

| Evidence Dimension | Rat oral LD50 |

| Target Compound Data | 4,728 mg/kg (at 98.5% purity) |

| Comparator Or Baseline | 77.7 mg/kg (at 61.2% purity) |

| Quantified Difference | >60-fold increase in acute toxicity for low-purity material |

| Conditions | In vivo rat oral dosing, technical mixture evaluation |

Buyers must mandate >98% purity specifications during procurement to prevent severe occupational hazards caused by toxic impurities.

Resistance to Glutathione Reductase Degradation in Stored Grains

In post-harvest grain storage applications, organophosphates are subject to degradation by plant enzymes. Research evaluating the stability of insecticides in wheat and barley homogenates found that plant-derived glutathione reductase (GR) actively degrades both malathion and phenthoate [1]. However, phenthoate demonstrated significantly lower decomposition rates compared to malathion in the presence of GR and NADPH [1]. This structural resistance to GR-mediated cleavage allows phenthoate to maintain a longer effective residual half-life in stored grain environments compared to malathion.

| Evidence Dimension | Enzymatic degradation by wheat glutathione reductase |

| Target Compound Data | Phenthoate (Significantly lower degradation) |

| Comparator Or Baseline | Malathion (Extensive degradation) |

| Quantified Difference | Phenthoate exhibits higher stability against GR-mediated cleavage |

| Conditions | Wheat and barley homogenates with GR and NADPH |

Phenthoate is the superior procurement choice for post-harvest grain protection where plant enzymatic activity rapidly neutralizes malathion.

(S)-phenthoate K = 4.503×10⁴ M⁻¹

Applicator Safety and Regulatory Viability Compared to Dimethoate

As global regulations increasingly restrict highly toxic organophosphates, phenthoate serves as a viable efficacy substitute with a manageable safety profile. In a massive prospective cohort study of agricultural pesticide exposures, phenthoate exhibited a human case fatality rate of 6.5% [1]. While higher than malathion, it is substantially lower than in-class alternatives like dimethoate, which had a case fatality rate of 20.6% [1]. This quantitative safety advantage allows phenthoate to remain permissible in jurisdictions where dimethoate and chlorpyrifos face strict bans.

| Evidence Dimension | Human case fatality rate in agricultural exposure |

| Target Compound Data | Phenthoate (6.5%) |

| Comparator Or Baseline | Dimethoate (20.6%) |

| Quantified Difference | 68% lower case fatality rate than dimethoate |

| Conditions | Prospective cohort study of acute human lethal toxicity |

Procuring phenthoate mitigates severe regulatory and occupational health risks associated with older, highly toxic organophosphates while maintaining broad-spectrum efficacy.

Hydrolytic Stability and Formulation Shelf-Life

Phenthoate exhibits a highly specific pH-dependent degradation profile that dictates formulation and storage parameters. In aqueous environments at pH 8.0, its half-life is approximately 12 days, with the carboethoxy moiety being the primary site of hydrolytic cleavage [1]. However, technical grade phenthoate is highly stable, showing only 1-2% degradation of the active ingredient after one year of storage at room temperature in sealed containers [1]. Formulators must carefully buffer solutions (pH < 7) to prevent rapid degradation and the subsequent formation of toxic byproducts.

| Evidence Dimension | Active ingredient degradation |

| Target Compound Data | 1-2% degradation over 1 year (technical grade) |

| Comparator Or Baseline | ~50% degradation over 12 days (aqueous pH 8.0) |

| Quantified Difference | Massive stability divergence based on formulation pH and state |

| Conditions | Room temperature storage vs. pH 8.0 aqueous buffer |

Buyers must ensure proper buffering in formulated products, as alkaline hydrolysis not only reduces efficacy but can alter the toxicity profile.

Post-Harvest Grain Protection

Due to its resistance to degradation by wheat and barley glutathione reductase compared to malathion, phenthoate is ideal for long-term residual protection of stored cereals [1].

Vector Control in Malathion-Resistant Areas

Leveraging its higher lipophilicity (Log P 3.69) and slightly different enzymatic susceptibility, phenthoate is deployed in mosquito abatement programs where malathion efficacy has declined [2].

Rice Cultivation Pest Management

As a replacement for banned chlorpyrifos, high-purity phenthoate provides effective control of planthoppers and stem borers without the severe neurodevelopmental regulatory triggers of chlorpyrifos [3].

Formulated Emulsifiable Concentrates (ECs)

Because of its excellent technical stability (1-2% degradation per year) but sensitivity to alkaline hydrolysis, phenthoate is an ideal candidate for carefully buffered, non-aqueous EC formulations [4].

Application Fit Matrix

References

- [1] Yoshii, K., et al. (2000). Degradation of Malathion and Phenthoate by Glutathione Reductase in Wheat Germ. Journal of Agricultural and Food Chemistry, 48(6), 2483-2487.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 17435, Phenthoate.

- [3] Dawson, A. H., et al. (2010). Acute Human Lethal Toxicity of Agricultural Pesticides: A Prospective Cohort Study. PLoS Medicine, 7(10), e1000357.

- [4] FAO/WHO (1980). Pesticide residues in food: 1980 evaluations. 531. Phenthoate.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

Kow = 4900

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/

The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/

For more Mechanism of Action (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Vapor Pressure

2.6X10-6 mm Hg at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

61362-00-3

61391-87-5

2597-03-7

Absorption Distribution and Excretion

The rate of dermal absorption /of organophosphorus pesticides/ may be ... influenced by the solvent used. /Organophosphorus pesticides/

Many of the organophosphorus insecticides are excreted in the milk ... /Organophosphorus insecticides/

Following their absorption, most organophosphorus cmpd are excreted almost entirely as hydrolysis products in the urine. /Anticholinesterase agents/

For more Absorption, Distribution and Excretion (Complete) data for PHENTHOATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

MAJOR URINARY METABOLITES /OF PHENTHOATE IN MICE/ @ DOSAGE OF 30 MG/KG WERE THE O-DEMETHYLATED ACID (25.8%), THE O-DEMETHYLATED OXON ACID (18.4%) & DIMETHYL PHOSPHORODITHIONATE (16.9%). INITIAL PRODUCT OF P-S CLEAVAGE ... WAS FURTHER METABOLIZED INTO CORRESPONDING SULFIDE, MANDELIC ACID, & S-METHYLATED DERIV.

In plants, there is oxidation to the thiophosphate, followed by hydrolysis. Identified metabolites are phosphoric acid, dimethyl and monomethyl phosphate.

Five metabolites were detected in the plasma and urine of a patient following ingestion of the organophosphate insecticide, phenthoate. Intact phenthoate was detected only in gastric lavage fluid. After methylation of acidic extracts of plasma and urine, phenthoate acid, demethyl phenthoate, demethyl phenthoate oxon acid, demethyl phenthoate S-isomer, and demethyl phenthoate acid S-isomer were identified with synthesized phenthoate analogues by gas chromatography and gas chromatograph-mass spectrometry. The main metabolites were phenthoate acid and demethyl phenthoate oxon acid. Although demethyl phenthoate oxon acid was a significant metabolite, no phenthoate oxon, phenthoate oxon acid or demethyl phenthoate oxon were detected. If the oxon was formed in the patient, it may have been rapidly degraded by carboxylesterase or glutathione transferase to demethyl phenthoate oxon acid.

For more Metabolism/Metabolites (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Reaction of ethyl phenylacetate with O,O-dimethyl dithiophosphoric acid (alpha bromination/dehydrobromination)

General Manufacturing Information

... BRITISH PATENT 834 814; US PATENT 2 947 662.

/IT PROVIDES/ BROAD SPECTRUM OF EFFECTIVENESS ON ... (TEA, MULBERRY, TOBACCO) ...

GOOD IMMEDIATE ACTIVITY WITH BROAD SPECTRUM INCLUDING RICE STEM BORER, GREEN RICE LEAF HOPPER, AND BLACK RICE BUG. ... NON-PHYTOTOXIC TO ALMOST ALL CROPS.

For more General Manufacturing Information (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

A procedure allowing direct simultaneous separation and detection of herbicides in rice cultivation was developed utilizing a Hibar RP8 column and a Varian 5020 liquid chromatograph equipped with a Valco AH 20 automatic injector. The column was developed with buffer-acetonitrile (40:60-30:70) (phosphate buffer, pH 4.00-3.50) with detection limits of 0.01-0.03 ppm for ... phenthoate.

Organosulfides in aromatic vegetables such as onion, Welsh onion, leek, garlic, and shallot strongly interfere with the analysis of residual organophosphorus pesticides by flame photometric detector (FPD)-GLC. The removal of the interfering substances in onion was investigated using column chromatography. Extraction with acetonitrile, concn of the extreact, and cleanup on an Amberlite XAD-8 column and FPD-GLC was used. Sulfides were efficiently removed to allow the good recovery of /82% of the phenthoate/ ... added to onion samples ... . The method was also used for the analysis of residual organophosphorus pesticides in Welsh onion and leek.

An analytical procedure for the analysis of phenthoate ... and its oxon was described for fresh grapefruit, lemons, and oranges and for 15 fractionated products and soil.

For more Analytic Laboratory Methods (Complete) data for PHENTHOATE (10 total), please visit the HSDB record page.

Storage Conditions

Rooms used for storage only should be soundly constructed & fitted with secure locks. Floors should be kept clear & pesticides clearly identified. If repacking is carried out in storage rooms, adequate light should be available; floors should be impervious & sound ... . /Pesticides/

Pesticides containers must be provided with labels indicating the degree of toxicity of the product they contain. The labels must not only give a short description of how to use the prepn, but also state basic precautions to be taken when applying it. /Organophosphorus pesticides/

Pesticides of any degree of toxicity should be transported in containers which are clearly labelled, leak-proof, and not easily damaged. They should never be transported /or stored/ beside, or above any type of food, and all spillages should be immediately reported. /Pesticides/

Interactions

The in vitro metabolism of phenthoate (O,O-dimethyl S-(alpha-(carboethoxy)benzyl)phosphorodithioate) was followed in rats after oral administration of a nontoxic dose of 100 mg/kg. The same metabolic study was conducted following coadministration of 0.5% O,S,S-trimethyl phosphorodithioate (OSS-Me). When administered alone, phenthoate was metabolized principally by carboethoxy ester hydrolysis and cleavage of the P-O and C-S bonds, resulting in at least 6 metabolites. The primary urinary metabolite excreted was phenthoate acid. Coadministration of 0.5% OSS-Me did not alter the types of metabolites excreted. However, a reduction of the carboxylesterase-catalyzed product (phenthoate acid) was observed, indicating that the enzyme responsible for the major pathway of phenthoate detoxication was inhibited.

The levels of total lipids, free fatty acids, cholesterol, and lipase activity were studied in selected tissues of Channa punctatus Bloch during individual and combined exposures of carbaryl and phenthoate. The total lipid levels decreased with elevated levels of free fatty acids and lipase activity during all exposures, suggesting increased lipid hydrolysis to derive energy as an attempt to face the pesticide toxic stress. The cholesterol levels showed an elevated trend. ... The effect produced by carbaryl + phenthoate treatment remained higher than either of the pesticides alone, suggesting the manifestation of an additive effect.

Some phenothiazines may antagonize & some may potentiate the toxic anticholinesterase effects of ... /organophosphorus insecticides/. /Organophosphate cholinesterase inhibitors/

For more Interactions (Complete) data for PHENTHOATE (7 total), please visit the HSDB record page.

Stability Shelf Life

STABLE TO 60 °C FOR EXTENDED EXPOSURES /TECHNICAL PRODUCT/

Biological activity of the product remains practically unvaried for 2 years under environmental conditions, provided the product is stored in its unopened and undamaged original containers, in shaded and possibly well-aired places.

2: Al-Omar MA, Al-Suhaily RH, Kamel Y. Distribution and dissipation of phenthoate insecticide following aerial application. Bull Environ Contam Toxicol. 2004 Nov;73(5):825-31. PubMed PMID: 15669725.

3: Liao M, Xie XM. Adsorption of phenthoate and acetochlor from water by clays and organoclays. J Environ Sci (China). 2004;16(5):738-41. PubMed PMID: 15559802.

4: Li ZY, Zhang ZC, Zhou QL, Gao RY, Wang QS. Fast and precise determination of phenthoate and its enantiomeric ratio in soil by the matrix solid-phase dispersion method and liquid chromatography. J Chromatogr A. 2002 Nov 15;977(1):17-25. PubMed PMID: 12456092.

5: Tanaka Y, Takahashi K, Sasao T, Kirigaya T, Hosoi S, Usui S, Kawamura T, Nakazawa H. [Detection of O,O,S-trimethyl phosphorodithioate, an impurity in phenthoate (PAP), in komatsuna]. Shokuhin Eiseigaku Zasshi. 2001 Jun;42(3):206-9. Japanese. PubMed PMID: 11577395.

6: Yoshii K, Tsumura Y, Ishimitsu S, Tonogai Y, Nakamuro K. Degradation of malathion and phenthoate by glutathione reductase in wheat germ. J Agric Food Chem. 2000 Jun;48(6):2502-5. PubMed PMID: 10888576.

7: El Nahas SM, Samad MF, de Hondt HA. Mutagenicity of cidial (phenthoate). I: Effect on maternal and fetal somatic cells. Environ Mol Mutagen. 1997;29(1):53-7. PubMed PMID: 9020307.

8: Kawabata S, Hayasaka M, Hayashi H, Sakata M, Hatakeyama Y, Ogura N. Phenthoate metabolites in human poisoning. J Toxicol Clin Toxicol. 1994;32(1):49-60. PubMed PMID: 8308949.

9: Rao KR, Rao KV. Combined action of carbaryl and phenthoate on the sensitivity of the acetylcholinesterase system of the fish, Channa punctatus (Bloch). Ecotoxicol Environ Saf. 1989 Feb;17(1):12-5. PubMed PMID: 2496969.

10: Guhathakurta S, Bhattacharya S. Target and nontarget actions of phenthoate and carbofuran: brain acetylcholinesterase, kidney iodide peroxidase, and blood thyroxine profiles in Channa punctatus. Biomed Environ Sci. 1988 Jun;1(1):59-63. PubMed PMID: 3268109.

11: Rao KR, Rao KS, Sahib IK, Rao KV. Combined action of carbaryl and phenthoate on a freshwater fish (Channa punctatus bloch). Ecotoxicol Environ Saf. 1985 Oct;10(2):209-17. PubMed PMID: 3936694.

12: Rao KS, Rao KR, Sahib IK, Rao KV. Combined action of carbaryl and phenthoate on tissue lipid derivatives of murrel, Channa punctatus (Bloch). Ecotoxicol Environ Saf. 1985 Feb;9(1):107-11. PubMed PMID: 3921340.

13: Gupta PK. Phenthoate toxicity: cumulative effects in rats. Toxicol Lett. 1984 Jul;22(1):69-73. PubMed PMID: 6464035.

14: Nigg HN, Stamper JH, Queen RM, Knapp JL. Fish mortality following application of phenthoate to Florida citrus. Bull Environ Contam Toxicol. 1984 May;32(5):587-96. PubMed PMID: 6733305.

15: Imamura T, Schiller NL, Fukuto TR. Malathion and phenthoate carboxylesterase activities in pulmonary alveolar macrophages as indicators of lung injury. Toxicol Appl Pharmacol. 1983 Aug;70(1):140-7. PubMed PMID: 6612731.

16: Jash NB, Bhattacharya S. Phenthoate-induced changes in the profiles of acetylcholinesterase and acetylcholine in the brain of Anabas testudineus (Bloch): acute and delayed effect. Toxicol Lett. 1983 Mar;15(4):349-56. PubMed PMID: 6836603.

17: Moye HA, Brooks RF, Scherer SJ. Residues of phenthoate (Cidial) and its oxon on grapefruit, lemons, oranges, their fractionated products, and soil. J Agric Food Chem. 1983 Jan-Feb;31(1):122-7. PubMed PMID: 6826909.

18: Lee SG, Fukuto TR. Inhibition of rat liver and plasma carboxylesterases by impurities present in technical phenthoate. J Toxicol Environ Health. 1982 Oct-Nov;10(4-5):717-28. PubMed PMID: 7161823.

19: Mallipudi NM, Fukuto TR. Characterization of bound phenthoate residues in citrus. Arch Environ Contam Toxicol. 1981 Jul;10(4):505-10. PubMed PMID: 7259311.

20: Iwata Y, Carman GE, O'Neal JR, Barkley JH, Düsch ME, Gunther FA. Phenthoate applied to California citrus trees: residue levels on foliage and soil, in air, and on and in fruit. J Agric Food Chem. 1981 Jan-Feb;29(1):135-45. PubMed PMID: 7204748.

Explore Compound Types